2-Formyl-5-iodo-N,N-dimethylpentanamide
Description
2-Formyl-5-iodo-N,N-dimethylpentanamide is a substituted pentanamide derivative featuring a formyl group at the 2-position and an iodine atom at the 5-position, along with N,N-dimethylamide functionality. The iodine substituent is expected to confer unique electronic and steric effects compared to chloro or nitro groups, influencing solubility, stability, and reactivity in synthetic applications such as radical generation or cyclization .
Properties
CAS No. |
105664-94-6 |
|---|---|
Molecular Formula |
C8H14INO2 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2-formyl-5-iodo-N,N-dimethylpentanamide |
InChI |
InChI=1S/C8H14INO2/c1-10(2)8(12)7(6-11)4-3-5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
JSLHZSYVGVGTAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CCCI)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-iodo-N,N-dimethylpentanamide typically involves the iodination of a precursor compound followed by formylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the molecule. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of 2-Formyl-5-iodo-N,N-dimethylpentanamide may involve large-scale iodination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-iodo-N,N-dimethylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Carboxy-5-iodo-N,N-dimethylpentanamide.
Reduction: 2-Hydroxymethyl-5-iodo-N,N-dimethylpentanamide.
Substitution: 2-Formyl-5-azido-N,N-dimethylpentanamide.
Scientific Research Applications
2-Formyl-5-iodo-N,N-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-iodo-N,N-dimethylpentanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key properties of 2-Formyl-5-iodo-N,N-dimethylpentanamide (inferred) with structurally related compounds:
*Note: Properties for 2-Formyl-5-iodo-N,N-dimethylpentanamide are inferred from analogs.
Key Observations:
- Iodo vs.
- Formyl Group: The formyl substituent introduces electrophilicity at the 2-position, enabling nucleophilic additions or cyclizations, contrasting with non-electrophilic analogs like N,N-dimethylpentanamide .
- Dimethylamide Group : The electron-donating N,N-dimethylamide moiety likely increases solubility in polar aprotic solvents (e.g., DMF or MeCN), as seen in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
